molecular formula C13H21BrN2 B3229918 5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine CAS No. 128939-66-2

5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine

Cat. No.: B3229918
CAS No.: 128939-66-2
M. Wt: 285.22 g/mol
InChI Key: ZPQNIWFAEYSPBL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and in the development of new materials .

Biology and Medicine: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine involves its interaction with specific molecular targets. The bromine atom and tert-butyl groups influence its reactivity and binding affinity to targets. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the nature of the interacting species.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4,6-di-tert-Butyl-2-methylpyrimidine is unique due to the presence of both tert-butyl groups and a bromine atom on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

5-bromo-4,6-ditert-butyl-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2/c1-8-15-10(12(2,3)4)9(14)11(16-8)13(5,6)7/h1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQNIWFAEYSPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)C(C)(C)C)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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